molecular formula C11H7ClN2O4S B2997583 (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate CAS No. 672949-89-2

(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate

Cat. No.: B2997583
CAS No.: 672949-89-2
M. Wt: 298.7
InChI Key: OKDAXXUCUMQSNY-UHFFFAOYSA-N
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Description

(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate is a synthetic chemical intermediate of significant interest in research and development, particularly for the construction of novel active molecules in medicinal and agricultural chemistry. Its structure incorporates two privileged pharmacophores: the 2-chloro-1,3-thiazole ring and a benzoate ester. The 2-chloro-thiazole moiety is a critical structural feature found in several high-efficacy insecticides, such as thiamethoxam, where it functions as a key component interacting with biological targets . This suggests its high potential as a synthon for developing new crop protection agents . In pharmaceutical research, this compound serves as a versatile building block. The thiazole ring is a common feature in medicinal chemistry due to its ability to engage in various non-covalent interactions with enzymes and receptors. The 4-nitrobenzoate group provides a handle for further synthetic modification, allowing researchers to create a diverse library of derivatives for biological screening. This is analogous to strategies used in developing novel molecular hybrids, such as benzo[d]thiazole-triazole compounds, which have shown promise as potent inhibitors of epidermal growth factor receptor (EGFR) for anti-cancer applications . The structural similarity of the (2-chloro-1,3-thiazol-5-yl)methyl group to those in known bioactive molecules, including various benzimidazole-based therapeutics with antimicrobial, antitumor, and anti-inflammatory properties, further underscores its utility as a precursor in drug discovery campaigns . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O4S/c12-11-13-5-9(19-11)6-18-10(15)7-1-3-8(4-2-7)14(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDAXXUCUMQSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CN=C(S2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting bacterial infections.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group may also play a role in generating reactive oxygen species, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Functional Groups Biological/Industrial Relevance Toxicity Data (if available) References
(2-Chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate C₁₁H₇ClN₂O₄S 4-Nitrobenzoate ester, 2-chloro-thiazole Agrochemical intermediates, potential insecticide derivatives Not explicitly reported
Clothianidin (ISO) C₆H₈ClN₅O₂S Nitroguanidine, 2-chloro-thiazole Neonicotinoid insecticide targeting insect nAChR receptors LD₅₀ (oral, rat): >5,000 mg/kg
Thiamethoxam C₈H₁₀ClN₅O₃S Oxadiazinan-imine, 2-chloro-thiazole Systemic insecticide, metabolized to clothianidin LD₅₀ (oral, rat): >5,000 mg/kg
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine C₁₀H₁₀ClN₃S Pyridin-2-amine, 3-methyl substituent Pharmaceutical intermediate (e.g., kinase inhibitors) Not tested; derived from component data
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione C₁₂H₇ClN₂O₂S Isoindole-dione, hydrophobic aromatic core Research chemical, photodynamic therapy applications Acute toxicity: Low (no mortality observed)

Structural and Electronic Differences

  • Electron-Withdrawing Groups : The 4-nitrobenzoate group in the target compound confers stronger electron-withdrawing effects compared to clothianidin’s nitroguanidine or thiamethoxam’s oxadiazinan-imine. This may influence hydrolysis rates or receptor-binding affinity .
  • Bulk and Solubility : The isoindole-dione derivative () exhibits higher hydrophobicity due to its fused aromatic system, contrasting with the polar nitrobenzoate ester, which may enhance water solubility .

Biological Activity

The compound (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8ClN2O4S
  • CAS Number : 672949-89-2

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting cell signaling and metabolic processes.
  • Receptor Modulation : It could interact with receptors to modulate signal transduction pathways, influencing cellular responses.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, suggesting potential antibacterial or antifungal properties.

Biological Activities

Research has highlighted several biological activities associated with nitrobenzoate derivatives, which may extend to this compound:

  • Antimicrobial Properties : Nitrobenzoate compounds have been reported to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study found that nitrobenzoate derivatives inhibited the growth of E. coli and Pseudomonas aeruginosa .
  • Anticancer Potential : Nitrobenzoate derivatives have shown promise in cancer research. They may induce apoptosis in cancer cells and inhibit tumor growth by interfering with microtubule dynamics and other cellular processes .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various nitrobenzoate derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli4
Pseudomonas aeruginosa16

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of nitrobenzoate derivatives. The study demonstrated that this compound inhibited the proliferation of breast cancer cells (MDA-MB-231) in vitro. The compound was found to induce apoptosis and disrupt cell cycle progression at concentrations as low as 10 µM .

Concentration (µM)Apoptosis Induction (%)
120
1050
2085

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between thiazole derivatives and nitrobenzoic acid esters. Key reagents include thionyl chloride or oxalyl dichloride for activating carboxylic acids, with N-methylacetamide or DMF as catalysts. Reaction temperature (0–50°C) and solvent choice (dichloromethane, benzene) significantly affect reaction time (1–12 hours) and purity . For example, using oxalyl dichloride in DMF at 50°C yields solid products confirmed via NMR, while lower temperatures (0–20°C) reduce side reactions .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze chemical shifts for the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and nitrobenzoate ester (δ 8.0–8.3 ppm for nitro-aromatic protons) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.97 Å, b = 9.17 Å, c = 10.44 Å have been reported for related thiazole esters .

Q. What are the documented biological activities of structurally similar thiazole-nitrobenzoate derivatives?

  • Methodological Answer : Analogues like thiamethoxam (a neonicotinoid) show insecticidal activity by targeting nicotinic acetylcholine receptors. Structure-activity relationship (SAR) studies suggest the 2-chloro-thiazole group enhances binding affinity, while the nitro group stabilizes metabolic degradation . Bioassays using in vitro receptor-binding assays and in vivo insect mortality studies are recommended for activity screening .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation between computational models and experimental results?

  • Methodological Answer : Employ SHELXTL or ORTEP-III to visualize electron density maps and validate hydrogen-bonding interactions (e.g., C–H···O bonds in packing diagrams). For example, triclinic systems may exhibit torsional strain in the thiazole-nitrobenzoate linkage, requiring refinement with TWINABS for twinned data . Discrepancies in bond angles >2° from DFT calculations warrant re-evaluation of solvent effects or crystal-packing forces .

Q. What analytical strategies are effective for detecting environmental degradation products of this compound?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to monitor metabolites like desmethyl derivatives (e.g., N-desmethylthiamethoxam, m/z 247.1). Hydrolysis products (e.g., 4-nitrobenzoic acid) can be quantified via HPLC-UV at 254 nm. Validate methods using spiked soil/water samples with recovery rates >85% .

Q. How do reaction kinetics vary between classical and microwave-assisted synthesis for this compound?

  • Methodological Answer : Microwave irradiation reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 12 hours conventionally). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and compare activation energies using Arrhenius plots. Higher yields (>90%) are achievable due to uniform heating and reduced side-product formation .

Q. What safety protocols are critical for handling nitro-containing thiazole derivatives?

  • Methodological Answer : Follow EU Regulation 790/2009 guidelines: Use fume hoods for nitrosamine mitigation, wear nitrile gloves, and avoid skin contact (R22: Harmful if swallowed). Store at ≤4°C in amber vials to prevent photodegradation. For spills, neutralize with 10% sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. Why do reported melting points and NMR shifts vary across studies for similar compounds?

  • Methodological Answer : Variations arise from polymorphic forms (e.g., triclinic vs. monoclinic crystals) and solvent residues. For instance, melting points may differ by 2–5°C due to trapped dichloromethane. Use DSC to confirm purity (>95%) and repeat NMR in deuterated DMSO to standardize solvent effects .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

  • Methodological Answer : Address metabolic differences using hepatic microsome assays (e.g., rat S9 fraction) to identify detoxification pathways. For example, cytochrome P450-mediated oxidation of the thiazole ring may reduce in vivo efficacy compared to in vitro receptor assays .

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